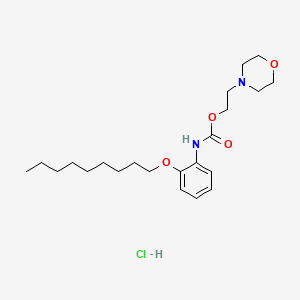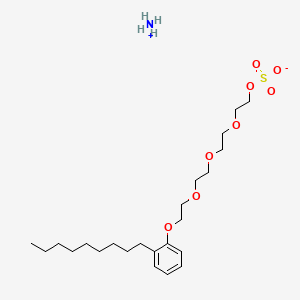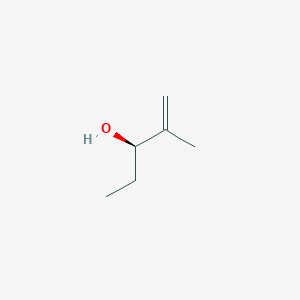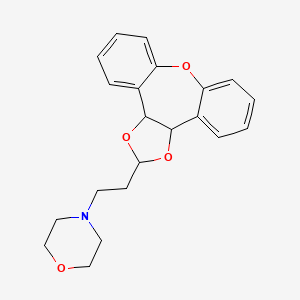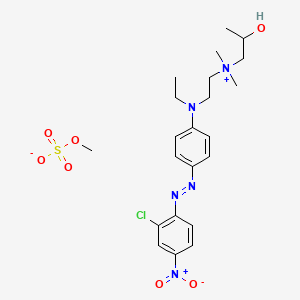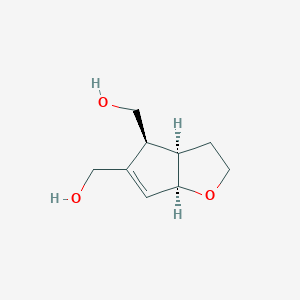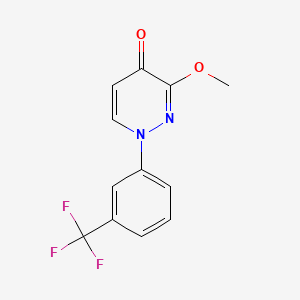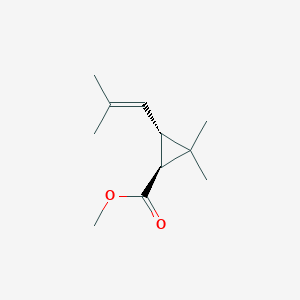
Methyl chrysanthemate, trans-(-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl chrysanthemate, trans-(-)-, is an organic compound that belongs to the class of esters. It is derived from chrysanthemic acid, which is related to a variety of natural and synthetic insecticides. This compound is known for its role in the synthesis of pyrethroids, a class of insecticides that are widely used due to their effectiveness and low toxicity to humans and animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl chrysanthemate, trans-(-)-, can be synthesized through several methods. One common approach involves the reaction of isopropylidenediphenylsulfurane with methyl (E)-3-(3,3-dimethyloxiran-2-yl)prop-2-enoate. This reaction proceeds through a cyclopropanation mechanism, followed by hydrolysis of the ester . Another method involves the use of methyl 4-oxobutenoate or 3-methylbut-2-en-1-ol as starting materials, which undergo a series of reactions to form the desired product .
Industrial Production Methods
Industrial production of methyl chrysanthemate, trans-(-)-, typically involves the cyclopropanation of a diene, followed by hydrolysis of the ester. This process yields a mixture of cis- and trans-isomers, which can be separated to obtain the pure trans-(-)-isomer .
Chemical Reactions Analysis
Types of Reactions
Methyl chrysanthemate, trans-(-)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chrysanthemic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include chrysanthemic acid, alcohol derivatives, and various substituted esters .
Scientific Research Applications
Methyl chrysanthemate, trans-(-)-, has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl chrysanthemate, trans-(-)-, involves its interaction with the nervous system of insects. It targets sodium channels, causing prolonged depolarization of nerve cells, which leads to paralysis and death of the insect . The compound’s effectiveness is due to its ability to bind to specific sites on the sodium channels, disrupting normal nerve function .
Comparison with Similar Compounds
Similar Compounds
Chrysanthemic acid: The parent compound from which methyl chrysanthemate is derived.
Ethyl chrysanthemate: Another ester of chrysanthemic acid with similar properties.
Norchrysanthemic acid: A related compound with significant vapor action at room temperature.
Uniqueness
Methyl chrysanthemate, trans-(-)-, is unique due to its high effectiveness as an insecticide and its relatively low toxicity to non-target organisms. Its specific interaction with sodium channels in insects makes it a valuable compound in pest control .
Properties
CAS No. |
26770-96-7 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
methyl (1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-7(2)6-8-9(10(12)13-5)11(8,3)4/h6,8-9H,1-5H3/t8-,9+/m0/s1 |
InChI Key |
ITNHSNMLIFFVQC-DTWKUNHWSA-N |
Isomeric SMILES |
CC(=C[C@H]1[C@@H](C1(C)C)C(=O)OC)C |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


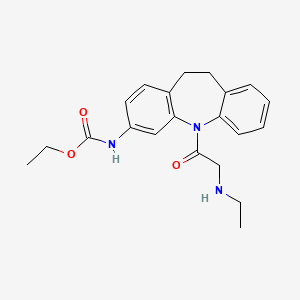
![2-[(Naphthalen-1-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B12772980.png)




